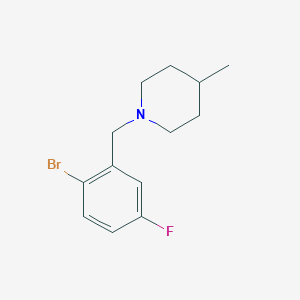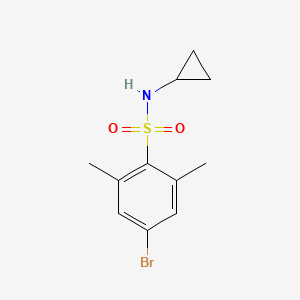![molecular formula C7H6BrN3 B1381200 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 1820666-14-5](/img/structure/B1381200.png)
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine
描述
6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,2-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine typically involves the bromination of pyrrolo[3,2-b]pyridine derivatives. One common method is the direct bromination of 1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of safer and more environmentally friendly brominating agents is also considered to minimize hazardous by-products.
化学反应分析
Types of Reactions
6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrolo[3,2-b]pyridine derivatives.
科学研究应用
6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds targeting various diseases, including cancer and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.
作用机制
The mechanism of action of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form halogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular processes.
相似化合物的比较
Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 6-Bromo-1H-benzimidazole
- 5-Bromo-1-methyl-1H-imidazole
Uniqueness
6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-6-5(1-2-10-6)11-7(4)9/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNCAVOUYPKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(N=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381118.png)
![tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1381119.png)
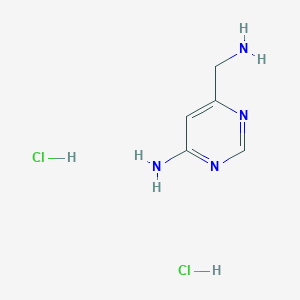

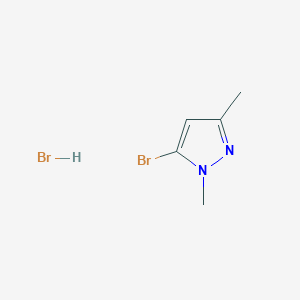
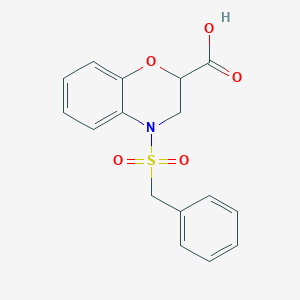
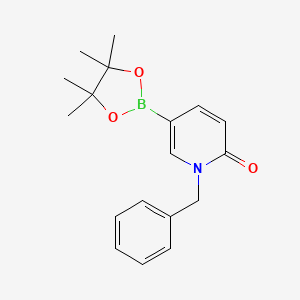
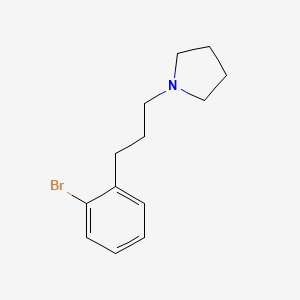

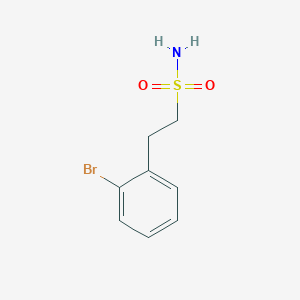
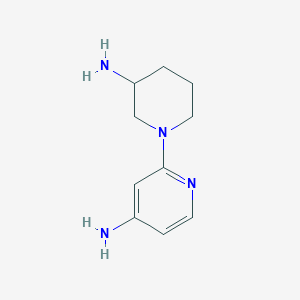
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
